molecular formula C12H6ClNO2S2 B14384717 2-Chloro-7-nitrothianthrene CAS No. 89880-55-7

2-Chloro-7-nitrothianthrene

Cat. No.: B14384717
CAS No.: 89880-55-7
M. Wt: 295.8 g/mol
InChI Key: ROEQWZJFXMARFW-UHFFFAOYSA-N
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Description

2-Chloro-7-nitrothianthrene is an organic compound that belongs to the class of thianthrene derivatives Thianthrene is a sulfur-containing heterocyclic compound, and the addition of chloro and nitro groups at specific positions on the thianthrene ring gives rise to this compound

Preparation Methods

The synthesis of 2-Chloro-7-nitrothianthrene typically involves nucleophilic aromatic substitution reactions. One common method is the nitration of thianthrene, followed by chlorination. The nitration process involves treating thianthrene with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The resulting nitrothianthrene is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group .

Chemical Reactions Analysis

2-Chloro-7-nitrothianthrene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-7-nitrothianthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-nitrothianthrene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

2-Chloro-7-nitrothianthrene can be compared with other thianthrene derivatives, such as:

    This compound: Similar in structure but with different substituents.

    2-Bromo-7-nitrothianthrene: Contains a bromo group instead of a chloro group.

    2-Chloro-7-aminothianthrene: Contains an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of chloro and nitro groups, which confer distinct chemical properties and reactivity .

Properties

CAS No.

89880-55-7

Molecular Formula

C12H6ClNO2S2

Molecular Weight

295.8 g/mol

IUPAC Name

2-chloro-7-nitrothianthrene

InChI

InChI=1S/C12H6ClNO2S2/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H

InChI Key

ROEQWZJFXMARFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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